molecular formula C15H17NO5 B14871488 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid

6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B14871488
M. Wt: 291.30 g/mol
InChI Key: VTOZAMHZSASFGU-UHFFFAOYSA-N
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Description

6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[33]heptane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structureIts molecular formula is C16H19NO4, and it has a molecular weight of 289.33 g/mol .

Preparation Methods

The synthesis of 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds to 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

6-(phenylmethoxycarbonylamino)-2-oxaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-12(18)15(7-14(8-15)9-20-10-14)16-13(19)21-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18)

InChI Key

VTOZAMHZSASFGU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C(=O)O)NC(=O)OCC3=CC=CC=C3)COC2

Origin of Product

United States

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